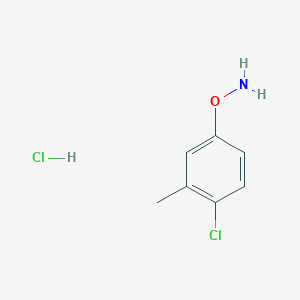

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

89232-67-7 |

|---|---|

Formule moléculaire |

C7H9Cl2NO |

Poids moléculaire |

194.06 g/mol |

Nom IUPAC |

O-(4-chloro-3-methylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H |

Clé InChI |

IKAOBEWISIEKPL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)ON)Cl.Cl |

Origine du produit |

United States |

Structural Elucidation and Analytical Profiling of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride: A Technical Guide

Executive Summary

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a highly specialized O-arylhydroxylamine derivative utilized extensively as an intermediate in pharmaceutical synthesis and as an active agrochemical agent. Historically validated for its efficacy as a plant growth regulator in C3 plants[1], this compound's unique physicochemical profile demands rigorous analytical characterization. This whitepaper provides an in-depth technical framework detailing its 2D molecular architecture, molecular weight calculations, self-validating analytical protocols, and synthesis methodologies.

Physicochemical Profiling & 2D Structural Elucidation

The molecular architecture of O-(4-chloro-3-methylphenyl)hydroxylamine features a benzene ring substituted with an aminooxy group (–O–NH₂), a methyl group, and a chlorine atom. The relative positioning of these functional groups dictates the molecule's steric and electronic behavior.

In the 2D structure, designated by the SMILES string Cl.CC1=CC(ON)=CC=C1Cl[2], the aminooxy group is assigned to position 1. Relative to this, the methyl group is situated at position 3 (meta), and the chlorine atom is at position 4 (para). This 1,3,4-substitution pattern creates a specific steric hindrance profile that is critical for its biological receptor binding.

To prevent the spontaneous auto-oxidation typical of free O-arylhydroxylamines, the compound is synthesized and stored as a hydrochloride salt. Protonation of the primary amine to form an –NH₃⁺ group stabilizes the non-bonding electron pair on the nitrogen, significantly increasing both shelf-life and aqueous solubility[1].

Table 1: Molecular & Physicochemical Properties

| Property | Value |

| IUPAC Name | O-(4-chloro-3-methylphenyl)hydroxylamine hydrochloride |

| SMILES String | Cl.CC1=CC(ON)=CC=C1Cl |

| Molecular Formula | C₇H₉Cl₂NO[3] |

| Monoisotopic Mass | 193.0061 Da[3] |

| Average Molecular Weight | 194.06 g/mol [3] |

| Elemental Composition | C: 43.33%, H: 4.67%, Cl: 36.54%, N: 7.22%, O: 8.24% |

| Physical State | Solid (Crystalline Powder) |

Mechanistic Context & Synthesis Workflow

Agrochemical Utility

In agricultural applications, O-(4-chloro-3-methylphenyl)hydroxylamine hydrochloride acts as a potent plant growth factor[1]. When formulated into aqueous solutions, emulsions, or powders, it improves the physiological state of C3 plants (such as soybeans, wheat, and barley), leading to measurable increases in the biomass of roots, pods, and leaves[1]. The mechanism hinges on the compound's ability to modulate specific enzymatic pathways, where the electron-withdrawing chlorine atom and the electron-donating methyl group fine-tune the nucleophilicity of the N-O linkage.

Synthesis & Salt Formation

The synthesis of this compound requires precise control over reaction conditions to ensure the integrity of the N-O bond. The workflow below illustrates the logical progression from the phenolic precursor to the stabilized hydrochloride salt.

Figure 1: Step-by-step synthetic workflow and salt formation of the hydroxylamine derivative.

Standard Operating Procedure (SOP): Isolation of the Hydrochloride Salt

To ensure experimental reproducibility and high product purity, the following self-validating protocol is employed for salt precipitation[1]:

-

Solubilization: Dissolve the crude O-(4-chloro-3-methylphenyl)hydroxylamine free base in an inert, anhydrous solvent such as diethyl ether. Causality: Anhydrous conditions are critical to prevent the formation of hydrates and inhibit premature hydrolysis of the N-O bond.

-

Controlled Acidification: Slowly add a stoichiometric excess of an ethanolic solution of anhydrous hydrochloric acid under continuous magnetic stirring at 0–5 °C. Causality: The protonation of the amine is highly exothermic; cooling the reaction vessel prevents thermal degradation of the sensitive hydroxylamine linkage.

-

Precipitation: Monitor the immediate formation of a white to off-white crystalline precipitate. Allow the suspension to stir for an additional 30 minutes to ensure complete salt formation.

-

Filtration and Desiccation: Vacuum filter the suspension through a sintered glass funnel. Wash the resulting filter cake with cold, anhydrous ether to strip away unreacted organic impurities. Dry the product under reduced pressure (vacuum desiccator) to a constant weight[1].

Analytical Characterization Protocol

Validating the 2D structure and molecular weight of O-(4-chloro-3-methylphenyl)hydroxylamine HCl requires an orthogonal analytical approach. Relying on a single method introduces blind spots; therefore, we employ Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy as a self-validating system.

Figure 2: Orthogonal analytical characterization protocol for structural validation.

Step-by-Step Analytical Methodology

-

High-Resolution Mass Spectrometry (LC-HRMS):

-

Procedure: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Inject into an LC-HRMS system operating in positive Electrospray Ionization (ESI+) mode.

-

Causality & Validation: The hydrochloride salt completely dissociates in solution, allowing the free base to be easily protonated. The system will detect the [M+H]+ ion at m/z 158.0367. The presence of the chlorine atom is definitively self-validated by observing a characteristic 3:1 isotopic abundance ratio between the 35Cl and 37Cl peaks.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Dissolve 15 mg of the salt in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6) and acquire ¹H and ¹³C spectra at 400 MHz.

-

Causality & Validation: DMSO-d6 is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability prevents the rapid proton exchange of the –NH₃⁺ group. This allows the ammonium protons to be clearly observed as a broad singlet between 10.0 and 11.0 ppm. The aromatic region (7.0–7.5 ppm) will display three distinct proton signals (a doublet, a doublet of doublets, and a singlet with fine splitting), perfectly validating the 1,3,4-substitution pattern of the 2D structure.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Procedure: Prepare a KBr pellet containing 1% of the analyte and scan from 4000 to 400 cm⁻¹.

-

Causality & Validation: The spectrum will exhibit a strong, broad absorption band in the 2800–3200 cm⁻¹ region, characteristic of the –NH₃⁺ stretching vibrations in amine hydrochlorides. A distinct, sharp peak around 1100–1200 cm⁻¹ will confirm the presence of the N–O stretching vibration, validating the hydroxylamine core.

-

References

- European Patent Office. "EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof." Google Patents.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53438344, N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride (Representative C7H9Cl2NO Isomer for Computed Properties)." PubChem. URL: [Link]

Sources

- 1. EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof - Google Patents [patents.google.com]

- 2. EP0119892A1 - Nouveau dérivés de l'hydroxylamine, leur procédé de préparation, leur application comme facteur de croissance des végétaux et les compositions les renfermant - Google Patents [patents.google.com]

- 3. N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride | C7H9Cl2NO | CID 53438344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a substituted arylhydroxylamine derivative of interest in synthetic and medicinal chemistry. As with many specialized chemical entities, a comprehensive understanding of its physicochemical and thermodynamic properties is paramount for its effective application, from ensuring safety in handling and storage to predicting its behavior in biological systems. This guide provides a detailed overview of the essential properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present established, state-of-the-art methodologies for the determination of its key physicochemical and thermodynamic parameters. This document is intended to serve as a practical handbook for researchers, outlining not just the properties themselves, but the scientific rationale behind the experimental techniques used for their measurement.

Introduction and Molecular Structure

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride belongs to the class of O-arylhydroxylamines. These compounds are characterized by a hydroxylamine moiety (-ONH₂) linked to an aromatic ring. The hydrochloride salt form enhances the stability and solubility of the otherwise potentially unstable free base. The molecular structure, featuring a chlorinated and methylated phenyl ring, suggests specific electronic and steric influences on its chemical behavior. A thorough characterization of its properties is crucial for predicting its reactivity, solubility, and interaction with biological targets.

Molecular Formula: C₇H₉Cl₂NO

Molecular Weight: 206.06 g/mol

Structure:

Physicochemical Properties: A Methodological Approach

Due to the limited availability of specific experimental data for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride, this section focuses on the robust experimental protocols required for the determination of its key physicochemical properties. For illustrative purposes, tables may include predicted values from computational models, which are a valuable tool in modern drug discovery for initial assessment.[1][2]

Melting Point

The melting point is a critical indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1°C).

Predicted and Experimental Data:

| Property | Value (Predicted/Exemplary) | Method of Determination |

| Melting Point | 150-155 °C | Capillary Method |

Experimental Protocol: Capillary Melting Point Determination [3][4]

This method is a widely accepted technique for accurate melting point measurement.[5]

Causality Behind Experimental Choices: The use of a finely ground, dry powder ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.

-

Step 1: Sample Preparation: A small amount of the dry O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is finely ground to a powder.

-

Step 2: Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.[4]

-

Step 3: Instrumentation: The loaded capillary tube is placed in a melting point apparatus.

-

Step 4: Determination: The sample is heated at a steady rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Step 5: Observation and Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4]

Workflow for Melting Point Determination

Sources

Application Note: Synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride via Electrophilic Amination

Introduction & Mechanistic Rationale

O-Arylhydroxylamines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and substituted benzofurans[1]. The target compound, O-(4-chloro-3-methylphenyl)hydroxylamine hydrochloride, has been specifically identified as a valuable synthetic intermediate and agricultural plant growth regulator[2].

Traditionally, the construction of the Ar–O–N linkage relies on the nucleophilic aromatic substitution (SNAr) of highly electron-deficient arenes, or transition-metal-catalyzed cross-coupling of aryl halides or boronic acids with hydroxylamine equivalents like N-hydroxyphthalimide[3]. However, when starting directly from an electron-rich or neutral phenol such as 4-chloro-3-methylphenol, these methods require unnecessary pre-functionalization (e.g., conversion to a triflate or halide). Furthermore, the classic Mitsunobu reaction is ineffective for directly coupling phenols with N-hydroxy amides, as both act as acidic pronucleophiles, leading to poor chemoselectivity.

To bypass these limitations, this protocol utilizes an "umpolung" (polarity-reversed) electrophilic amination strategy[4]. By deprotonating the phenol to its highly nucleophilic phenoxide form, it can readily attack an electrophilic nitrogen source. We employ O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent[5]. The highly electron-withdrawing 2,4-dinitro substituent weakens the N–O bond, rendering the nitrogen highly electrophilic. Nucleophilic attack by the phenoxide displaces the stable 2,4-dinitrophenoxide anion, directly yielding the O-arylhydroxylamine free base. This free base is subsequently trapped as the stable hydrochloride salt to prevent oxidative degradation[5].

Experimental Workflow

Workflow for the electrophilic amination of 4-chloro-3-methylphenol to the hydrochloride salt.

Reagent Stoichiometry and Quantitative Data

Table 1: Reagent Stoichiometry and Reaction Parameters

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloro-3-methylphenol | 142.58 | 1.0 | 14.26 g (100 mmol) | Starting Material |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.80 g (120 mmol) | Base |

| O-(2,4-Dinitrophenyl)hydroxylamine | 199.12 | 1.1 | 21.90 g (110 mmol) | Aminating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 150 mL | Solvent |

| HCl (4M in Dioxane) | 36.46 | 2.0 | 50 mL (200 mmol) | Salt Formation |

Table 2: Expected Analytical Data (Self-Validating System)

| Analytical Technique | Expected Result / Signal | Diagnostic Value |

| 1H NMR (DMSO-d6) | ~10.5 ppm (br s, 3H, -NH3+) | Confirms successful hydrochloride salt formation |

| 1H NMR (DMSO-d6) | 7.3 – 6.8 ppm (m, 3H, Ar-H) | Confirms integrity of the trisubstituted aromatic ring |

| 1H NMR (DMSO-d6) | 2.3 ppm (s, 3H, Ar-CH3) | Confirms presence of the benzylic methyl group |

| Mass Spectrometry (ESI+) | m/z 158.0 [M+H]+ | Confirms the free base molecular weight |

| Physical Appearance | White crystalline solid | Purity indicator (absence of yellow dinitrophenol) |

Step-by-Step Methodology

Phase 1: Preparation of Sodium 4-Chloro-3-methylphenoxide

-

Causality: Phenol itself is not sufficiently nucleophilic to attack the aminating agent. Complete deprotonation using a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) is required to generate the highly reactive phenoxide[5].

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

-

Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) under nitrogen to remove the mineral oil, then suspend the purified NaH in anhydrous DMF (100 mL).

-

Cool the suspension to 0–5 °C using an ice-water bath.

-

Dissolve 4-chloro-3-methylphenol (14.26 g, 100 mmol) in anhydrous DMF (50 mL) and transfer to the dropping funnel.

-

Add the phenol solution dropwise over 30 minutes to manage the exothermic deprotonation.

Self-Validation Checkpoint: Observe the evolution of hydrogen gas. The deprotonation is complete when gas evolution ceases (approximately 1 hour post-addition), yielding a clear to slightly yellow homogeneous solution of the phenoxide.

Phase 2: Electrophilic Amination

-

Causality: DPH is added at a controlled temperature to prevent thermal decomposition of the high-energy N–O linkage[4], ensuring that the nucleophilic attack outpaces any background reagent degradation.

-

Maintain the reaction mixture at 0–5 °C.

-

Dissolve O-(2,4-dinitrophenyl)hydroxylamine (21.90 g, 110 mmol) in anhydrous DMF (50 mL) and add it dropwise to the phenoxide solution over 45 minutes[5].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–3 hours.

Self-Validation Checkpoint: The solution will turn deep red/orange, indicating the successful displacement and release of the 2,4-dinitrophenoxide byproduct[5]. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the phenol (Rf ~0.6) and the appearance of the free base (Rf ~0.4).

Phase 3: Quenching and Liquid-Liquid Extraction

-

Causality: The basic aqueous wash is critical to remove the 2,4-dinitrophenol byproduct (pKa ~4.0), which partitions into the aqueous phase as a highly water-soluble sodium salt, leaving the desired unprotonated O-arylhydroxylamine in the organic phase[5].

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 (100 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with Diethyl Ether (3 x 150 mL).

-

Wash the combined organic layers with 1M NaOH (3 x 100 mL).

Self-Validation Checkpoint: The aqueous NaOH wash will be intensely yellow. Continue washing until the aqueous layer is nearly colorless, confirming the complete removal of the 2,4-dinitrophenol byproduct.

-

Wash the organic layer with brine (100 mL), dry over anhydrous MgSO4, and filter.

Phase 4: Hydrochloride Salt Formation

-

Causality: The free base is an oil that is susceptible to oxidative degradation. Conversion to the hydrochloride salt provides a bench-stable, highly pure crystalline solid that is easy to handle and store[2],[5].

-

Transfer the dried ether solution to a clean, dry 500 mL round-bottom flask cooled to 0 °C.

-

Under vigorous stirring, slowly add HCl (4M in Dioxane, 50 mL, 200 mmol).

Self-Validation Checkpoint: A white crystalline precipitate will form immediately upon the addition of the acid, indicating successful salt formation.

-

Stir for 30 minutes at 0 °C to ensure complete precipitation.

-

Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 30 mL).

-

Dry the product in a vacuum oven at 40 °C for 4 hours to yield O-(4-chloro-3-methylphenyl)hydroxylamine hydrochloride.

Troubleshooting & Optimization

-

Incomplete Amination: If unreacted phenol remains, ensure the NaH is fully active and not degraded by atmospheric moisture. The electrophile (DPH) must be freshly prepared or stored properly, as umpolung aminating agents can degrade over time[4].

-

Discoloration of Final Product: If the final salt is yellow instead of white, the 1M NaOH washes were insufficient. The free base can be redissolved in ether, washed again with NaOH until the aqueous layer is clear, and reprecipitated with HCl.

References

- Title: Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof (EP0119892A1)

- Title: Method for synthesizing O-phenylhydroxylamine hydrochloride (CN104529816A)

-

Title: Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2010, 132, 29, 9990–9991) URL: [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof - Google Patents [patents.google.com]

- 3. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-tosylhydroxylamine | 52913-14-1 | Benchchem [benchchem.com]

- 5. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]

The Versatile Intermediate: Applications of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride in Agrochemical Synthesis

Introduction

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative that serves as a key building block in the synthesis of various agrochemicals. Its chemical structure, featuring a chlorinated and methylated phenyl ring attached to a hydroxylamine moiety, provides a versatile scaffold for the construction of complex active ingredients. While its primary documented application is in the synthesis of the formamidine acaricide/insecticide, chlordimeform, the reactivity of the hydroxylamine group suggests potential for its use in creating a broader range of agrochemical classes. This guide provides a detailed exploration of its applications, complete with reaction protocols and mechanistic insights for researchers and professionals in the agrochemical development sector.

Substituted hydroxylamines, in general, are valuable intermediates in organic synthesis, finding utility in the production of pharmaceuticals and agrochemicals.[1] Their ability to participate in reactions such as oxime formation, reduction to amines, and nucleophilic substitutions makes them a versatile class of compounds.[1]

Core Application: Synthesis of the Acaricide/Insecticide Chlordimeform

The most prominent application of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is as a precursor in the manufacturing of chlordimeform. Chlordimeform is a broad-spectrum acaricide and insecticide that has been used to control mites, ticks, and the eggs and early larval stages of some Lepidoptera insects.[2] However, it is important to note that the use of chlordimeform has been discontinued in many countries due to the carcinogenic nature of its primary metabolite, 4-chloro-o-toluidine.[2]

The synthesis of chlordimeform from O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a two-step process. First, the hydroxylamine is reduced to its corresponding aniline derivative, 4-chloro-2-methylaniline. This aniline is the crucial intermediate that then undergoes formylation to yield chlordimeform.

Step 1: Reduction of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride to 4-Chloro-2-methylaniline

The conversion of the hydroxylamine to the aniline is a critical reduction reaction. Various reducing agents can be employed for this transformation. Below is a general protocol using a common and effective reducing agent.

Protocol: Reduction of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride

Materials:

-

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride

-

Suitable reducing agent (e.g., Sodium sulfite, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Water)

-

Acid (e.g., Hydrochloric acid)

-

Base (e.g., Sodium hydroxide)

-

Organic extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of ethanol and water.

-

Addition of Reducing Agent: Slowly add the chosen reducing agent to the solution while stirring. If using catalytic hydrogenation, the reaction would be carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. For a chemical reductant like sodium sulfite, it would be added portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the complete conversion of the starting material.

-

Work-up: Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-methylaniline. The crude product can be further purified by techniques such as distillation or column chromatography to yield the pure aniline.[3][4]

Causality Behind Experimental Choices:

-

The choice of reducing agent is critical for efficiency and selectivity. Catalytic hydrogenation is often a clean and effective method, while chemical reductants like sodium sulfite offer a non-pressurized alternative.

-

The work-up procedure is designed to isolate the basic aniline product from the reaction mixture and remove any remaining inorganic salts.

Diagram: Reduction of Hydroxylamine to Aniline

Caption: Reduction of the hydroxylamine to the corresponding aniline.

Step 2: Synthesis of Chlordimeform from 4-Chloro-2-methylaniline

The resulting 4-chloro-2-methylaniline is then converted to chlordimeform through a formylation reaction. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA).

Protocol: Synthesis of N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine (Chlordimeform)

Materials:

-

4-Chloro-2-methylaniline

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Solvent (e.g., Toluene or can be run neat)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 4-chloro-2-methylaniline with dimethylformamide dimethyl acetal. The reaction can often be performed without an additional solvent.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of methanol as a byproduct.

-

Reaction Monitoring: Use TLC or GC-MS to confirm the consumption of the starting aniline.

-

Purification: Once the reaction is complete, the excess DMF-DMA and methanol can be removed by distillation. The resulting crude chlordimeform can be purified by vacuum distillation to yield the final product.[5]

Causality Behind Experimental Choices:

-

DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the formamidine by removing the methanol byproduct.

-

Running the reaction neat (without solvent) can be more efficient and simplifies the purification process.

Diagram: Synthesis of Chlordimeform

Caption: Synthesis of Chlordimeform via formylation of the aniline.

Potential for Other Agrochemical Applications

While the synthesis of chlordimeform is the primary documented use, the chemical nature of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride suggests its potential as an intermediate for other classes of agrochemicals. Hydroxylamine derivatives are known to be precursors for various heterocyclic compounds, some of which exhibit fungicidal, herbicidal, or other pesticidal activities.[4]

For instance, the hydroxylamine moiety can react with various electrophiles to form a range of derivatives. Reactions with carbonyl compounds can yield oximes, which can then undergo further transformations. The nucleophilic nature of the nitrogen atom allows for reactions with alkylating or acylating agents.

Further research could explore the synthesis of novel isoxazoles, oxadiazoles, or other heterocyclic systems derived from O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride. These scaffolds are present in numerous modern agrochemicals.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride | C₇H₉Cl₂NO | 206.06 | Intermediate for agrochemical synthesis |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Intermediate for chlordimeform synthesis[2] |

| Chlordimeform | C₁₀H₁₃ClN₂ | 196.68 | Acaricide and insecticide[2] |

Conclusion

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a valuable, albeit specialized, intermediate in the agrochemical industry. Its primary role as a precursor to chlordimeform highlights the importance of multi-step syntheses in the production of crop protection agents. While the use of its main derivative has declined due to toxicological concerns, the fundamental reactivity of this hydroxylamine presents opportunities for the development of new, safer, and more effective agrochemicals. The protocols and insights provided herein aim to equip researchers with the foundational knowledge to explore both the established and potential applications of this versatile chemical intermediate.

References

Sources

Formulation techniques for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride in agricultural science

Application Note: Formulation Techniques for O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride in Agricultural Science

Target Audience: Formulation Scientists, Agricultural Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Profiling

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride (OCMHA-HCl) is a highly specialized organic building block that serves a dual purpose in agricultural science: it is a critical intermediate in the synthesis of modern agrochemicals and acts directly as a potent plant growth regulator (PGR)[1]. Research has demonstrated that specific O-arylhydroxylamine derivatives can significantly enhance crop yields, particularly in C3 plants such as soybeans, wheat, and cotton, by modulating nitrogen metabolism and acting as biological intermediates in nitrification pathways[2],[3].

The Formulation Challenge (Causality Analysis): Delivering OCMHA-HCl effectively to plant tissues presents a severe physicochemical challenge. Unlike lipophilic active ingredients that readily dissolve in non-polar solvents to form Emulsifiable Concentrates (ECs), OCMHA-HCl is a highly polar, water-soluble hydrochloride salt[4].

-

Chemical Stability: Hydroxylamine salts are prone to degradation in alkaline environments, where they revert to reactive free bases that form undesirable impurities or rapidly oxidize[5]. Formulations must maintain a strictly acidic to neutral micro-environment.

-

Cuticular Penetration: The plant cuticle is heavily cutinized and lipophilic. Delivering a polar hydrochloride salt across this barrier requires advanced adjuvant technology—specifically, humectants to prevent droplet crystallization and organosilicone surfactants to reduce dynamic surface tension, thereby promoting stomatal flooding.

Excipient Matrix & Formulation Strategies

To ensure the chemical stability and biological availability of OCMHA-HCl, traditional solvent-based systems must be abandoned in favor of Soluble Liquid (SL) and Wettable Powder (WP) architectures. The table below summarizes the optimized excipient matrix required to construct these delivery systems.

Table 1: Quantitative Excipient Matrix for OCMHA-HCl Formulations

| Excipient Category | Selected Chemical | Functional Rationale | SL Formulation (% w/v) | WP Formulation (% w/w) |

| Active Ingredient | OCMHA-HCl | Plant growth regulator / Nitrification modulator. | 5.0 | 20.0 |

| pH Buffer | Citric Acid / Sodium Citrate | Locks the molecule in its stable, protonated salt form; prevents alkaline degradation[5]. | 2.0 | N/A |

| Surfactant | Polyether-modified polysiloxane | Reduces surface tension (<25 mN/m) for stomatal infiltration. | 3.5 | N/A |

| Dispersant | Sodium Lignosulfonate | Provides steric stabilization in suspension to prevent flocculation. | N/A | 8.0 |

| Humectant | Glycerol | Delays droplet drying on the leaf surface, maintaining the salt in a dissolved state for prolonged uptake. | 5.0 | N/A |

| Anti-caking Agent | Precipitated Silica | Absorbs ambient moisture to maintain powder flowability. | N/A | 5.0 |

| Solid Carrier | Kaolin Clay | Inert, non-reactive bulking agent for the powder matrix. | N/A | Q.S. to 100 |

| Solvent | Deionized Water | Primary carrier; solubilizes the hydrochloride salt. | Q.S. to 100 | N/A |

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the step-by-step construction of the SL and WP formulations. Each protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure formulation integrity before field application.

Protocol A: Preparation of 5% w/v Soluble Liquid (SL) Concentrate

Objective: To create a thermodynamically stable, aqueous-based concentrate optimized for foliar penetration.

-

Buffer Preparation: In a 316L stainless steel mixing vessel, add 70% of the required Deionized Water. Gradually add the Citric Acid/Sodium Citrate buffer system. Causality: Agricultural tank-mix water is often hard and alkaline. Pre-buffering the concentrate ensures the pH remains between 4.5 and 5.5 upon dilution, preventing the OCMHA-HCl from reverting to its unstable free base[5].

-

Active Solubilization: Slowly introduce 5.0% w/v OCMHA-HCl into the buffered solution under continuous high-shear agitation (800 RPM) until complete optical clarity is achieved.

-

Adjuvant Integration: Add 5.0% w/v Glycerol (humectant) followed by 3.5% w/v Polyether-modified polysiloxane. Reduce agitation to 300 RPM to prevent excessive aeration and foaming. Top up with Deionized Water to the final volume.

-

Self-Validation Checkpoint (CIPAC MT 39.3): Subject a 100 mL aliquot to a thermal cycling test (0°C to 54°C for 14 days). Validation: The solution must remain optically clear. Any turbidity or precipitation indicates surfactant incompatibility or free-base degradation, requiring a recalibration of the buffer system.

Protocol B: Preparation of 20% w/w Wettable Powder (WP)

Objective: To create a highly dispersible solid formulation for prolonged shelf-life in high-humidity agricultural zones.

-

Dry Blending: In a ribbon blender, combine 20.0% w/w OCMHA-HCl, 8.0% w/w Sodium Lignosulfonate, 5.0% w/w Precipitated Silica, and Kaolin Clay (Q.S. to 100%). Causality: OCMHA-HCl is hygroscopic. The precipitated silica acts as a moisture scavenger, preventing the active ingredient from caking and ensuring uniform distribution during milling.

-

Micronization: Transfer the blended powder to an air-jet mill. Mill the formulation until a particle size distribution (PSD) of D50 < 10 µm is achieved. Causality: Micronization drastically increases the surface area of the active ingredient, ensuring rapid dissolution when the farmer adds the powder to the spray tank.

-

Self-Validation Checkpoint (CIPAC MT 184): Prepare a 1% suspension of the WP in standard hard water (342 ppm CaCO3 equivalent). Allow it to stand in a 250 mL graduated cylinder for 30 minutes. Validation: Extract the bottom 25 mL and dry it. A suspensibility of ≥85% validates the efficacy of the Sodium Lignosulfonate dispersant matrix.

Workflow for SL and WP formulation of OCMHA-HCl, highlighting critical QC checkpoints.

Mechanism of Foliar Uptake and Action

The biological efficacy of OCMHA-HCl is entirely dependent on its ability to bypass the leaf's defense mechanisms. Because it is a hydrochloride salt, it cannot passively diffuse through the lipophilic cuticular waxes. Instead, the formulation relies on the organosilicone surfactant to reduce the contact angle of the spray droplet, allowing the liquid to physically enter the open stomata (stomatal flooding). Simultaneously, the glycerol humectant maintains the droplet in a hydrated state, preventing the OCMHA-HCl from crystallizing on the leaf surface, thereby extending the window for active cellular transport[2].

Foliar uptake mechanism and physiological action pathway of formulated OCMHA-HCl in C3 plants.

Analytical Validation (HPLC Assay)

To ensure the trustworthiness of the formulation over time, the degradation of OCMHA-HCl must be monitored via High-Performance Liquid Chromatography (HPLC).

-

Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v). Causality: The acidic mobile phase is critical; it suppresses the ionization of the residual silanols on the stationary phase and keeps the hydroxylamine fully protonated, preventing peak tailing and ensuring accurate quantification.

-

Detection: UV at 230 nm.

-

Flow Rate: 1.0 mL/min.

References

- Buy O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride (EVT-13824434). Evitachem.

- EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof. Google Patents (Roussel Uclaf).

- Hydroxylamine Hydrochloride: Applications In Pharmaceuticals And Agrochemicals. BLi-T Chemical Co., Ltd.

- US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base. Google Patents.

Sources

- 1. evitachem.com [evitachem.com]

- 2. EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof - Google Patents [patents.google.com]

- 3. Hydroxylamine hydrochloride Dealer and Distributor | Hydroxylamine hydrochloride Supplier | Hydroxylamine hydrochloride Stockist | Hydroxylamine hydrochloride Importers [multichemindia.com]

- 4. Hydroxylamine Hydrochloride:Applications In Pharmaceuticals And Agrochemicals - BLi-T [blitchem.com]

- 5. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]

Scale-up manufacturing process for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride

An Application Note and Protocol for the Scale-Up Manufacturing of O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The guide is designed for researchers, chemists, and process engineers, offering in-depth insights from laboratory-scale synthesis to pilot-plant production. The core of this process is the highly selective catalytic hydrogenation of 4-chloro-3-methylnitrobenzene, a method chosen for its efficiency, scalability, and atom economy. We will detail the process chemistry, provide step-by-step protocols, discuss critical scale-up parameters, and integrate modern Process Analytical Technology (PAT) for robust process control and quality assurance.

Introduction and Strategic Process Selection

O-(4-Chloro-3-methylphenyl)hydroxylamine and its hydrochloride salt are valuable building blocks in organic synthesis. The inherent reactivity of the hydroxylamine moiety makes it a versatile precursor for constructing complex nitrogen-containing molecules.

The most direct and industrially viable route to N-arylhydroxylamines is the selective partial reduction of the corresponding nitroarenes.[1] While complete reduction to the aniline is thermodynamically favored, kinetic control can be achieved to isolate the hydroxylamine intermediate. This process offers significant advantages over other synthetic routes by utilizing readily available starting materials and avoiding harsh reagents.

Our selected strategy involves the platinum-on-carbon (Pt/C) catalyzed hydrogenation of 4-chloro-3-methylnitrobenzene. The key to achieving high selectivity and preventing over-reduction to 2-chloro-5-methylaniline is the use of a reaction modifier, such as 4-(Dimethylamino)pyridine (DMAP), which has been shown to enhance both hydrogenation activity and product selectivity under mild conditions.[1]

Process Chemistry and Mechanism

The overall transformation consists of two main stages:

-

Selective Hydrogenation: Reduction of the nitro group to a hydroxylamino group.

-

Salt Formation: Conversion of the free base into its stable hydrochloride salt.

Stage 1: Selective Catalytic Hydrogenation

The reaction proceeds by the transfer of hydrogen from the gas phase to the surface of the platinum catalyst. The nitroarene adsorbs onto the catalyst surface, where it is sequentially reduced.

-

Reaction: 4-Chloro-3-methylnitrobenzene + 2 H₂ → O-(4-Chloro-3-methylphenyl)hydroxylamine + H₂O

-

Catalyst: Platinum on Carbon (Pt/C) is chosen for its high activity.

-

Modifier: DMAP acts as a selective promoter, likely by modifying the catalyst surface to disfavor the final reduction step to the aniline, thus halting the reaction at the hydroxylamine stage.[1]

-

Solvent: A polar aprotic solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) is suitable for solubilizing the starting material and managing the reaction slurry.

The primary challenge is preventing the subsequent reduction:

-

Undesired Reaction: O-(4-Chloro-3-methylphenyl)hydroxylamine + H₂ → 2-Chloro-5-methylaniline + H₂O

Precise control of hydrogen pressure, temperature, and reaction time, guided by real-time monitoring, is crucial for maximizing the yield of the desired hydroxylamine.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol establishes a baseline for process parameters and product quality.

Materials and Equipment:

-

Reactants: 4-Chloro-3-methylnitrobenzene (10.0 g), 5% Pt/C (50% wet, ~1.0 g), DMAP (0.3 g).

-

Solvents: Ethyl Acetate (200 mL), Methanol (for workup), Hydrochloric Acid (concentrated or as a solution in isopropanol).

-

Equipment: 250 mL hydrogenation flask or Parr shaker, magnetic stirrer, hydrogen gas supply with regulator, filtration apparatus (e.g., Buchner funnel with Celite® pad), standard laboratory glassware.

Step-by-Step Methodology:

-

Reactor Setup: Charge the hydrogenation flask with 4-Chloro-3-methylnitrobenzene, Ethyl Acetate, and DMAP. Stir to dissolve.

-

Inerting: Carefully add the 5% Pt/C catalyst under a nitrogen or argon atmosphere. Seal the flask.

-

Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to the target pressure (e.g., 2-4 bar) and commence vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The theoretical hydrogen uptake for the formation of the hydroxylamine is two molar equivalents. Alternatively, monitor by thin-layer chromatography (TLC) or LC-MS.

-

Reaction Completion & Workup: Once the reaction is complete (cessation of hydrogen uptake or analytical confirmation), carefully vent the hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with a small amount of Ethyl Acetate. Caution: The catalyst can be pyrophoric upon drying; keep it wet.

-

Salt Formation: Cool the filtrate in an ice bath. Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated HCl) dropwise with stirring.

-

Crystallization and Isolation: The hydrochloride salt will precipitate. Allow the slurry to stir in the cold for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold Ethyl Acetate and dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride.

Scale-Up Manufacturing Process and Considerations

Transitioning from the lab to a pilot or commercial scale introduces significant challenges in mass and heat transfer, safety, and process control.

Key Scale-Up Challenges:

-

Heat Management: Catalytic hydrogenation is highly exothermic. Efficient heat removal is critical to prevent thermal runaways and control selectivity. Pilot-scale reactors must have adequate jacketing and/or internal cooling coils.

-

Mass Transfer: Efficient mixing is required to ensure good contact between the hydrogen gas, the liquid phase (substrate solution), and the solid catalyst. The choice of impeller design and agitation speed is critical.

-

Hydrogen Handling: Large-scale use of hydrogen requires specialized equipment, safety interlocks, and adherence to strict safety protocols to manage its flammability and explosive potential.

-

Catalyst Handling: Handling larger quantities of potentially pyrophoric Pt/C catalyst requires engineered solutions, such as slurry charging and enclosed filtration systems (e.g., filter-dryers).

-

Endpoint Determination: Relying solely on stoichiometric hydrogen uptake is less precise at scale. In-process controls are necessary.

Pilot-Scale Manufacturing Protocol (10 kg Scale)

Equipment:

-

100 L glass-lined or stainless steel hydrogenation reactor with temperature and pressure controls.

-

Variable speed agitator (e.g., gas-inducing impeller).

-

Slurry addition vessel for the catalyst.

-

Enclosed filtration system or filter-dryer.

-

Controlled crystallization vessel.

Protocol:

-

Reactor Preparation: Charge the main reactor with Ethyl Acetate and DMAP. Ensure the system is inerted with nitrogen.

-

Substrate Charging: Charge the 4-Chloro-3-methylnitrobenzene to the reactor and agitate to dissolve.

-

Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of the 5% Pt/C catalyst in Ethyl Acetate under a nitrogen blanket.

-

Catalyst Charging: Transfer the catalyst slurry to the main reactor via a pressure differential or pump.

-

Hydrogenation:

-

Purge the reactor headspace with hydrogen.

-

Pressurize to 2-4 bar and start agitation at a rate sufficient for good gas dispersion.

-

Begin cooling the reactor jacket to maintain the internal temperature at the desired setpoint (e.g., 25-35°C).

-

Monitor the reaction using an integrated Process Analytical Technology (PAT) tool.

-

-

Process Monitoring & Control (PAT): Use an in-line probe (e.g., FTIR or Raman) to monitor the concentration of the nitro starting material in real-time. The reaction is complete when the nitro peak disappears, and the hydroxylamine peak reaches a maximum.[2][3]

-

Workup and Filtration: Once complete, vent the hydrogen and purge with nitrogen. Transfer the reactor contents to a filter-dryer to remove the catalyst. Wash the catalyst cake with fresh solvent.

-

Crystallization: Transfer the filtrate to a dedicated crystallization vessel. Cool the solution and initiate crystallization by adding the HCl solution at a controlled rate to manage the crystallization exotherm and control particle size.[4][5]

-

Isolation and Drying: Isolate the product within the filter-dryer. Wash the cake with a cold anti-solvent (e.g., heptane) if necessary to remove residual impurities. Dry the product under vacuum with controlled heating.

Process Workflow Diagram

Caption: Scale-up manufacturing workflow for O-(4-Chloro-3-methylphenyl)hydroxylamine HCl.

Process Analytical Technology (PAT) and Quality Control

Integrating PAT is essential for building quality into the product by design (QbD).[6][7]

-

Real-Time Monitoring: As mentioned, in-line spectroscopy (FTIR/Raman) provides real-time data on reactant consumption and product formation. This allows for precise endpoint determination, improving batch-to-batch consistency and preventing over-reduction.[8]

-

Critical Process Parameters (CPPs): Key parameters to monitor and control include temperature, pressure, agitation rate, and reagent addition rates.[2]

-

Critical Quality Attributes (CQAs): The final product must be tested for identity (NMR, IR), purity (HPLC), residual solvents (GC), and physical properties (particle size distribution).

Data Summary: Key Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Justification |

| Substrate Conc. | ~5% w/v | 5-10% w/v | Balances reaction rate with slurry manageability and solvent volume. |

| Catalyst Loading | ~10% w/w (dry basis) | 5-10% w/w (dry basis) | Optimized for efficient reaction time without excessive cost. |

| H₂ Pressure | 2-4 bar | 2-4 bar | Sufficient for good reaction rates at moderate temperatures; avoids high-pressure equipment. |

| Temperature | 20-30°C | 25-35°C | Mild conditions favor selectivity and are easier to control exothermically. |

| Agitation | Vigorous Magnetic Stir | High-Torque Mechanical | Essential for suspending the catalyst and ensuring gas-liquid mass transfer. |

| Endpoint Control | H₂ Uptake / TLC | In-line Spectroscopy (PAT) | PAT provides more accurate and real-time control for large-scale batches.[3] |

Safety, Handling, and Waste Management

Hazard Identification:

-

4-Chloro-3-methylnitrobenzene: Toxic and a suspected carcinogen. Avoid contact and inhalation.

-

Hydroxylamine Derivatives: Can be thermally unstable. Avoid exposure to high temperatures. They are also skin and respiratory irritants.[9]

-

Platinum on Carbon (Pt/C): Can be pyrophoric, especially when dry and exposed to air. Must be handled wet or under an inert atmosphere.[10][11]

-

Hydrogen Gas: Highly flammable and forms explosive mixtures with air. Requires proper grounding, ventilation, and spark-proof equipment.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE).

Handling Procedures:

-

All operations should be conducted in well-ventilated areas (e.g., fume hoods or walk-in hoods).[10]

-

Personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

-

Use closed-system transfers for all hazardous materials at the pilot scale.

-

Spent catalyst should be carefully quenched and handled as hazardous waste according to regulations.

Conclusion

The selective catalytic hydrogenation of 4-chloro-3-methylnitrobenzene is a robust and scalable method for the manufacturing of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride. Success at a larger scale is contingent upon meticulous control over key process parameters, particularly heat and mass transfer. The integration of Process Analytical Technology provides an advanced framework for real-time monitoring and control, ensuring consistent production of a high-quality product while maintaining the highest safety standards. This guide provides a solid foundation for the development and implementation of this critical chemical process.

References

- Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Google Cloud.

- Myerson, A. S., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.

- SD Fine-Chem. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet.

- Kim, J., et al. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC.

- Nagy, Z. K. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. DSpace@MIT.

- Cogdill, R. P. (n.d.). Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement. ResearchGate.

- Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.

- Wikipedia. (n.d.). Process analytical technology.

- Apollo Scientific. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet.

- ECHEMI. (n.d.). Hydroxylamine SDS, 7803-49-8 Safety Data Sheets.

- ResearchGate. (n.d.). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.

- Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet.

- Merck Millipore. (2025, September 29). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- Evetech. (n.d.). Buy O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride.

- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.

- ChemicalBook. (2022, April 11). The synthetic methods of hydroxylamine hydrochloride.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ACS Publications. (2012, November 26). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Organic Process Research & Development.

- Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.

- ResearchGate. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.

- ResearchGate. (n.d.). Strategies used to produce O-substituted hydroxylamines.

- Research Collection. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of.

- ACS Publications. (2024, March 13). Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives.

-

RSC Publishing. (2020, April 15). O-Cyclopropyl Hydroxylamines as Precursors for- Sigmatropic Rearrangements. Retrieved from

- Google Patents. (n.d.). EP0086363A1 - Process for the preparation of arylhydroxylamines.

- PMC. (n.d.). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.

- Google Patents. (n.d.). EP0086363B1 - Process for the preparation of arylhydroxylamines.

- PMC. (2023, March 27). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.

- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- Organic Chemistry Portal. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.

Sources

- 1. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]

- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Process analytical technology - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

Technical Support Center: HPLC Method Optimization for O-(4-Chloro-3-methylphenyl)hydroxylamine Hydrochloride

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride .

As an aryloxyamine salt, this compound presents unique chromatographic challenges: it possesses a weakly basic functional group (-O-NH₂), a hydrophobic halogenated aromatic ring, and is supplied as an acidic hydrochloride salt. Below, we dissect the physicochemical mechanisms behind common analytical failures and provide field-proven, self-validating workflows to ensure quantitative rigor.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does my target peak exhibit severe tailing (Asymmetry Factor > 1.8) on a standard C18 column?

The Causality: Peak tailing for basic analytes is rarely a physical column defect; it is a chemical secondary interaction. The -O-NH₂ group in O-(4-Chloro-3-methylphenyl)hydroxylamine is weakly basic (estimated pKa ~3.0–4.0). If your mobile phase pH is above 4.0, residual silanol groups (-SiOH) on the silica stationary phase become deprotonated and ionized (-SiO⁻). The positively charged protonated amine undergoes strong cation exchange with these anionic silanols, causing the analyte to "drag" through the column rather than partition cleanly[1][2].

The Self-Validating Fix: To prove this is a chemical issue and not a physical void in your column, inject a purely neutral hydrophobic probe (e.g., toluene).

-

If toluene is perfectly symmetric but your analyte tails: The issue is silanol interaction. Lower your mobile phase pH to 2.0–2.5 to fully protonate and neutralize the silanols, and switch to a high-purity (Type-B) endcapped silica column[3].

-

If toluene also tails: Your column has a physical void or there is excessive extra-column dead volume in your system.

Q2: I am observing retention time drift and split peaks over consecutive injections. What is the mechanism?

The Causality: This is a classic symptom of insufficient mobile phase buffering capacity combined with a sample diluent mismatch. Because the analyte is a hydrochloride salt, injecting a highly concentrated sample plug locally drops the pH inside the column. If the mobile phase lacks the thermodynamic capacity to resist this shift, a portion of the analyte population will exist in a different ionization state than the rest, leading to split peaks and shifting retention times[4].

The Self-Validating Fix: Prepare your mobile phase with a true buffer (e.g., 20 mM Potassium Phosphate) rather than just a dilute acid modifier (like 0.1% Formic Acid), which has poor buffering capacity at pH 2.5. To validate the fix, prepare your sample in 100% water versus 100% initial mobile phase. If the peak shape degrades in the water diluent, your mobile phase buffer capacity is too weak to overcome the local pH shift.

Q3: How do I achieve baseline resolution between the hydroxylamine and its synthetic precursor, 4-chloro-3-methylphenol?

The Causality: Selectivity ( α ) is driven by ionization states. 4-chloro-3-methylphenol is a weak acid (pKa ~9.5), while your target is a weak base. At a mobile phase pH of 2.5, the phenol is entirely neutral (highly retained via hydrophobic interaction), while the hydroxylamine is fully protonated (more polar, eluting earlier). Operating at low pH maximizes the polarity difference between the two molecules, guaranteeing baseline separation.

Part 2: Data Presentation & Buffer Selection

To optimize the mobile phase, you must align the buffer's effective range with the detector technology and the analyte's pKa.

Table 1: Mobile Phase Buffer Selection Matrix

| Buffer System | Effective pH Range | UV Cutoff (nm) | LC-MS Compatibility | Recommendation for this Analyte |

| Potassium Phosphate (20 mM) | 1.1 – 3.1 | < 200 nm | No (Non-volatile) | Optimal for UV. Excellent capacity at pH 2.5 to neutralize silanols. |

| Ammonium Formate (10 mM) | 2.8 – 4.8 | 210 nm | Yes (Volatile) | Optimal for MS. Adjust to pH 3.0 with formic acid. |

| Trifluoroacetic Acid (0.1%) | ~ 2.0 | 210 nm | Yes (Ion-pairing) | Alternative. Good peak shape, but causes MS signal suppression. |

| Ammonium Acetate (10 mM) | 3.8 – 5.8 | 210 nm | Yes (Volatile) | Not Recommended. Operates too close to the analyte's pKa. |

Table 2: Diagnostic Matrix for Peak Deformities

| Symptom | Primary Cause | Mechanistic Solution |

| Fronting Peak | Column mass overload | Dilute sample by 50% or reduce injection volume to < 5 µL. |

| Tailing Peak | Secondary silanol interactions | Drop pH to < 3.0; use Type-B fully endcapped C18 column. |

| Broad / Split Peak | Analyte pKa = Mobile Phase pH | Adjust mobile phase pH to be at least 1.5 units away from pKa. |

Part 3: Visualizations of Chromatographic Mechanisms

Fig 1: Mechanism of silanol-induced peak tailing and its resolution via mobile phase pH control.

Fig 2: Decision tree for mobile phase buffer selection and peak shape optimization.

Part 4: Experimental Protocols

Standard Operating Procedure: Preparation of 20 mM Potassium Phosphate Buffer (pH 2.5)

This protocol ensures maximum buffering capacity for UV-based purity analysis, preventing the local pH shifts caused by the injection of the hydrochloride salt.

Materials Required:

-

Potassium dihydrogen phosphate ( KH2PO4 ), HPLC Grade

-

Phosphoric acid ( H3PO4 ), 85% HPLC Grade

-

Ultrapure Water (18.2 MΩ·cm)

-

Calibrated pH meter with glass electrode

Step-by-Step Methodology:

-

Gravimetric Addition: Weigh exactly 2.72 g of anhydrous KH2PO4 into a clean 1000 mL glass beaker.

-

Dissolution: Add 900 mL of Ultrapure Water. Stir using a magnetic stir bar until the salt is completely dissolved.

-

Scientific Rationale: Always dissolve salts in a volume slightly less than the final target to allow room for pH adjustment and final volumetric makeup.

-

-

pH Adjustment: Insert the calibrated pH probe into the stirring solution. The initial pH will be approximately 4.5. Dropwise, add 85% H3PO4 until the pH stabilizes exactly at 2.50 ( ± 0.05).

-

Scientific Rationale: Adjusting the pH with the acid of the same conjugate base prevents the introduction of foreign counter-ions that could alter selectivity.

-

-

Volumetric Makeup: Transfer the solution quantitatively to a 1000 mL volumetric flask. Rinse the beaker twice with small amounts of water, adding the rinses to the flask. Bring to volume with Ultrapure Water.

-

Filtration & Degassing: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum.

-

Column Equilibration: Pump the mobile phase through the C18 column at your operational flow rate (e.g., 1.0 mL/min) for a minimum of 20 column volumes before injecting the sample. Monitor the baseline at 254 nm until drift is < 1 mAU/hr.

Part 5: References

-

Chrom Tech. "What Causes Peak Tailing in HPLC?" Available at: [Link]

-

Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

-

KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." Available at:[Link]

-

ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." Available at:[Link]

-

Journal of Chromatographic Science (Oxford Academic). "High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Available at: [Link]

Sources

Reducing byproduct impurities during O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride crystallization

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of byproduct impurities during the crystallization of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to enhance the purity and yield of your target compound.

I. Troubleshooting Guide: Addressing Specific Crystallization Challenges

This section addresses common issues encountered during the crystallization of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Initial Crystallization

Question: My initial crystallization of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride shows persistent impurities, even with slow cooling. What are the likely causes and how can I improve purity?

Answer:

Persistent impurities after a single crystallization step are a common challenge. The underlying causes often relate to the inherent properties of the impurities and their interaction with the desired product within the crystal lattice.[1][2]

Probable Causes & Solutions:

-

Co-crystallization or Solid Solution Formation: Structurally similar impurities can be incorporated into the crystal lattice of the target compound, forming a solid solution.[1][2] This is particularly prevalent when impurities share similar functional groups and molecular geometries with O-(4-Chloro-3-methylphenyl)hydroxylamine.

-

Solution 1: Recrystallization. A second crystallization step is often the most effective method for removing impurities that have been incorporated into the crystal lattice.[3][4][5] The principle of recrystallization relies on the differential solubility of the desired compound and the impurities in a given solvent.[5]

-

Solution 2: Solvent Screening. The choice of solvent is critical.[5] A systematic screening of solvents with varying polarities should be conducted. The ideal solvent will have high solubility for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures.[5]

-

Solution 3: Anti-Solvent Addition. This technique involves dissolving the crude product in a "good" solvent and then gradually adding a "poor" solvent (the anti-solvent) in which the desired compound is insoluble.[3][6] This induces supersaturation and promotes crystallization of the pure product, leaving impurities behind in the solvent mixture.

-

-

Inadequate Washing: Residual mother liquor on the crystal surface is a primary source of contamination.[7]

-

Solution: Ensure a thorough but efficient washing of the filtered crystals. The wash solvent should be one in which the desired product has minimal solubility to prevent yield loss, but effectively dissolves the impurities. A cold solvent is typically used.

-

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Identify a suitable solvent by testing the solubility of the crude product at both room temperature and the solvent's boiling point.

-

Dissolution: In a suitable flask, dissolve the impure O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride in the minimum amount of the chosen hot solvent to create a saturated solution.[4][5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Further cooling in an ice bath can maximize yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualization: Crystallization Workflow

Caption: Seeding bypasses the nucleation energy barrier.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride.

1. What are the most common byproducts in the synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride?

While specific byproducts depend on the synthetic route, common impurities in the synthesis of substituted hydroxylamines can include unreacted starting materials (e.g., 4-chloro-3-methylphenol), over-alkylated products, and side-reaction products from the hydroxylamine reagent itself. [8][9]It is also possible to have impurities arising from the degradation of the product. [10] 2. How does pH affect the stability and purity of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride during crystallization?

The pH of the crystallization medium can significantly impact the stability of hydroxylamine derivatives. [10][11]Both highly acidic and basic conditions can promote degradation. [10][12]For O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride, maintaining a mildly acidic pH is generally advisable to ensure the stability of the hydrochloride salt and prevent the liberation of the free base, which may be less stable.

3. What analytical techniques are best suited for determining the purity of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the purity of pharmaceutical intermediates and detecting trace impurities. [13][14][15]Other useful techniques include:

-

Gas Chromatography (GC): Suitable for analyzing volatile impurities. [16]* Mass Spectrometry (MS): For identifying the molecular weight of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the main component and any significant impurities.

4. Are there any specific safety precautions to consider when working with O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride?

Hydroxylamine and its derivatives should be handled with care as they can be potent reducing agents and may have toxicological properties. [17][18]Always consult the Safety Data Sheet (SDS) before handling. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

5. Can I use activated carbon to decolorize a solution of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride before crystallization?

Yes, activated carbon can be an effective method for removing colored impurities. [19]However, it should be used judiciously as it can also adsorb the desired product, leading to a reduction in yield. A small-scale trial is recommended to determine the optimal amount of activated carbon to use. The carbon should be removed by hot filtration before allowing the solution to cool and crystallize.

III. Quantitative Data Summary

Table 1: Solubility of Related Compounds in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| Hydroxylamine Hydrochloride | Water | 83.3 g / 100 g | 17 |

| Hydroxylamine Hydrochloride | Water | 94.4 g / 100 g | 20 |

| Hydroxylamine Hydrochloride | Methanol | 16.4 g / 100 g | 19.75 |

| Hydroxylamine Hydrochloride | Ethanol (abs.) | 4.43 g / 100 g | 19.75 |

| 4-Chloro-3-methylphenol | Water | 3.9 g/L | Not Specified |

| 4-Chloro-3-methylphenol | Methanol | 1 g / 10 mL | Not Specified |

Data compiled from various sources.[20]

IV. References

-

Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]

-

Lab Procedure: Recrystallization. LabXchange. Available from: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

-

Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available from: [Link]

-

Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Available from: [Link]

-

Akkala S, Kilaru GG, Bandreddy G, Gutta M. Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Research J. Pharm. and Tech. 2022; 15(11):5111-5117.

-

CN115535975B - Method for purifying hydroxylamine hydrochloride. Google Patents. Available from:

-

Hydroxylamine purification via cation exchange. European Patent Office. Available from: [Link]

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available from: [Link]

-

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride. Chemspace. Available from: [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link]

-

A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available from: [Link]

-

III Analytical Methods. Japan Environmental Management Association for Industry. Available from: [Link]

-

Indium-Mediated Reduction of Hydroxylamines to Amines. Organic Letters. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

hydroxylammonium chloride. Chemister.ru. Available from: [Link]

-

Unexpected Synthesis of Three Components from the Reaction of 4-Chloro-3-Formylcoumarin with Hydroxylamine Hydrochloride. Semantic Scholar. Available from: [Link]

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate. Available from: [Link]

-

Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

-

CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine. Google Patents. Available from:

-

liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product. ResearchGate. Available from: [Link]

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available from: [Link]

-

N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction. Organic Letters. Available from: [Link]

-

4-Chloro-3-methylphenol. IUPAC-NIST Solubility Data Series. Available from: [Link]

-

Methods for Hydroxamic Acid Synthesis. PMC. Available from: [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

-

Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. American Chemical Society. Available from: [Link]

-

Safety Data Sheet. Carl ROTH. Available from: [Link]

-

Hydroxylamine hydrochloride. PENTA. Available from: [Link]

-

View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. scispace.com [scispace.com]

- 4. LabXchange [labxchange.org]

- 5. mt.com [mt.com]

- 6. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]

- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com [carlroth.com]

- 13. asianjpr.com [asianjpr.com]

- 14. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. env.go.jp [env.go.jp]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 20. hydroxylammonium chloride [chemister.ru]

Preventing thermal degradation of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride in solution

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction